molecular formula C18H20Cl2N2O2 B2991117 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954021-35-3

3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2991117
CAS No.: 954021-35-3
M. Wt: 367.27
InChI Key: QUERJOXTHUAUGF-UHFFFAOYSA-N
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Description

3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic benzamide derivative supplied for scientific research and development. This compound is designed for investigational purposes in laboratory settings. It is intended for use by qualified professional researchers only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and ensure all work is conducted in accordance with their institution's safety protocols. Specific data on applications, mechanism of action, and research value for this compound are not currently available in the public domain.

Properties

IUPAC Name

3,4-dichloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c19-16-4-3-14(10-17(16)20)18(23)21-11-13-5-7-22(8-6-13)12-15-2-1-9-24-15/h1-4,9-10,13H,5-8,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERJOXTHUAUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common synthetic route includes the following steps:

  • Piperidine Derivative Synthesis: : Piperidine is reacted with furan-2-carbaldehyde to form the furan-2-ylmethylpiperidine derivative.

  • Benzamide Formation: : The resulting piperidine derivative is then reacted with 3,4-dichlorobenzoic acid to form the benzamide core.

  • Final Functionalization: : The benzamide core undergoes further reactions to introduce the dichloro substituents and complete the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to modify the compound's functional groups.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzamide core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into biological processes.

Medicine

In the field of medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for various industrial applications.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, emphasizing substituent variations, synthesis routes, biological activities, and regulatory implications.

Substituted Piperidine-Benzamide Derivatives

Key Compounds:

Compound Name Substituents on Piperidine Biological Activity/Notes References
3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide (Target) Furan-2-ylmethyl Unknown activity; structural focus on furan
3,4-Dichloro-N-(1-(2-hydroxy-3-(4-((2-nitro-4-(trifluoromethyl)phenyl)amino)phenoxy)propyl)piperidin-4-yl)benzamide Phenoxypropyl-nitro-CF₃-phenylamino Anticancer potential (KV10.1 inhibitor)
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide Pyridinylphenyl-pentanamide chain Dopamine D3 receptor selectivity
2,4-Dichloro-N-[1-(naphthalen-2-ylmethyl)piperidin-4-yl]benzamide Naphthalenylmethyl GABA transporter (SLC6A11) inhibition (IC₅₀ = 110,000 nM)
Structural Insights:
  • Furan vs. Furan’s oxygen atom may engage in hydrogen bonding or dipole interactions absent in purely hydrocarbon analogs .
  • Chlorination Pattern : The 3,4-dichloro substitution on the benzamide ring is conserved across multiple analogs, suggesting its role in enhancing lipophilicity and receptor affinity .

Cyclohexylamine-Benzamide Derivatives (Opioid Analogs)

Key Compounds:

Compound Name Substituents on Cyclohexylamine Activity/Regulatory Status References
U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) Dimethylamino, N-methyl μ-opioid agonist; Schedule I (controlled)
AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) Dimethylamino, methylene linker μ-opioid agonist; Schedule I (controlled)
Comparison with Target Compound:
  • Scaffold Differences: U-47700 and AH-7921 replace the piperidine ring with a cyclohexylamine scaffold, critical for their opioid receptor binding.

Biological Activity

3,4-Dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, featuring a dichlorobenzamide core linked to a furan-piperidine moiety, suggests various biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C18H19Cl2N3OC_{18}H_{19}Cl_2N_3O and a molecular weight of approximately 367.3 g/mol. The structural attributes include:

  • Benzamide Core : Provides a scaffold for biological interaction.
  • Dichloro Substituents : Enhance lipophilicity and potentially improve binding affinity to biological targets.
  • Furan and Piperidine Linker : Imparts unique pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound have shown potent activity against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
    • Similar compounds have demonstrated antibacterial properties against various Gram-positive and Gram-negative bacteria .
  • Epidermal Growth Factor Receptor (EGFR) Inhibition :
    • The compound has been investigated for its ability to inhibit EGFR, which is critical in cancer progression . This suggests potential applications in oncology.
  • Cytotoxicity :
    • In vitro assays reveal that the compound may exhibit cytotoxic effects against cancer cell lines, although specific IC50 values are yet to be fully characterized .

The mechanisms underlying the biological activities of this compound are under investigation. Potential interactions include:

  • Binding Affinity : Interaction studies indicate that the compound may bind effectively to target proteins involved in cell signaling pathways related to cancer and infection .
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2,4-Dichloro-N-(pyridin-3-ylmethyl)benzamideSimilar benzamide core; different heterocyclic ringAntiviral properties
3,4-Dichloro-N-(3-cyanopyrazin-2-yl)piperidinContains cyanopyrazine instead of furanPotential anticancer activity
N-{1-(Furan-2-ylmethyl)-piperidin}benzamideLacks dichlorine substitutionsInvestigated for neuroprotective effects

This table highlights how variations in structure can influence biological activity, emphasizing the significance of the dichlorobenzamide framework in enhancing therapeutic potential.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Antitubercular Activity :
    • A study focused on derivatives targeting M. tuberculosis polyketide synthase revealed promising results, suggesting that modifications similar to those found in this compound could lead to effective new treatments .
  • EGFR Inhibition :
    • Research on related compounds has shown significant inhibition of EGFR pathways in various cancer models, supporting further exploration of this compound's potential in oncology .

Q & A

Q. What synthetic strategies are recommended for synthesizing 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Steps :
    • Piperidine Subunit Preparation : Start with the alkylation of piperidin-4-ylmethanamine with furan-2-ylmethyl halide (e.g., bromide) under basic conditions (K₂CO₃/DMF) to introduce the furan moiety .
    • Benzamide Formation : React the intermediate with 3,4-dichlorobenzoyl chloride in dichloromethane (DCM) using a coupling agent like HOBt/EDC or DIPEA to form the amide bond .
  • Optimization :
    • Monitor reaction progress via TLC or LC-MS.
    • Purify via column chromatography (silica gel, eluent: hexane/EtOAc gradient) .
    • Improve yields by controlling stoichiometry (1:1.2 ratio of amine to benzoyl chloride) and temperature (0°C to room temperature) .

Q. What analytical methods are critical for characterizing this compound, and how are they validated?

Methodological Answer:

  • Techniques :
    • NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR) by verifying peaks for the furan (δ 6.2–7.4 ppm), piperidine (δ 1.4–2.8 ppm), and benzamide (δ 7.5–8.1 ppm) .
    • HPLC-MS : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) and validate via spiked standards .
  • Validation :
    • Calibrate instruments with certified reference materials.
    • Perform repeatability tests (n=3) for retention time and mass accuracy (±5 ppm) .

Q. What legal and ethical considerations apply when handling this compound in academic research?

Methodological Answer:

  • Regulatory Compliance :
    • Check national controlled substance lists (e.g., U.S. DEA, EU ECDD) due to structural similarity to Schedule I opioids like AH-7921 and U-47700 .
    • Obtain institutional approvals (IBC, IACUC) for in vivo studies .
  • Safety Protocols :
    • Use PPE (gloves, lab coat, fume hood) and follow GHS guidelines for acute toxicity (oral LD₅₀ data from analogs: ~10–20 mg/kg in rodents) .

Q. How can researchers design initial pharmacological screens to evaluate this compound’s activity?

Methodological Answer:

  • In Vitro Assays :
    • Receptor Binding : Use radioligand displacement assays (μ-opioid receptor, CHO-K1 cells) with [³H]-DAMGO. Calculate IC₅₀ and Ki values .
    • Functional Activity : Measure cAMP inhibition (HEK-293 cells expressing μ-opioid receptors) .
  • Dose Range : Start at 0.1–10 μM, with morphine as a positive control .

Advanced Research Questions

Q. How can researchers address discrepancies in reported μ-opioid receptor binding affinities for structural analogs like AH-7921 and U-47700?

Methodological Answer:

  • Root Cause Analysis :
    • Chirality : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually, as trans-isomers often show higher activity .
    • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and membrane preparation methods to reduce variability .
  • Validation : Cross-validate using orthogonal methods (e.g., β-arrestin recruitment vs. cAMP assays) .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • Structural Modifications :
    • Furan Replacement : Substitute furan with bioisosteres (e.g., thiophene) to reduce CYP450-mediated oxidation .
    • Piperidine Methylation : Introduce methyl groups to hinder N-dealkylation .
  • In Vitro Testing :
    • Use liver microsomes (human/rat) to measure half-life (t₁/₂). Optimize compounds with t₁/₂ > 30 minutes .

Q. How can computational modeling predict off-target interactions for this compound?

Methodological Answer:

  • In Silico Workflow :
    • Docking Studies : Use AutoDock Vina to model interactions with opioid receptors (PDB: 6DDF) and adrenergic receptors (PDB: 2RH1) .
    • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity and CNS penetration .
  • Validation : Compare predictions with experimental data from kinase profiling panels .

Q. What advanced analytical techniques resolve challenges in quantifying low-concentration metabolites?

Methodological Answer:

  • Techniques :
    • HRAM LC-MS/MS : Use Q-Exactive Orbitrap (resolution: 140,000) to identify metabolites via exact mass (±2 ppm) and MS/MS fragmentation .
    • Stable Isotope Tracing : Incubate with ¹³C-labeled analogs to track metabolic pathways .
  • Data Analysis :
    • Employ software (e.g., Compound Discoverer) for non-targeted metabolomics .

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